molecular formula C17H23NO4 B3019468 diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate CAS No. 112794-79-3

diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate

Cat. No. B3019468
CAS RN: 112794-79-3
M. Wt: 305.374
InChI Key: QXELSODIWMVNCI-HUUCEWRRSA-N
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Description

Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is a chiral compound that serves as a key building block for the synthesis of biologically active compounds. Its stereochemistry is crucial for its activity, and it is often used in the pharmaceutical industry for the development of new drugs.

Synthesis Analysis

The synthesis of related chiral pyrrolidine derivatives has been reported in the literature. For instance, a practical and efficient synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, which shares structural similarities with the compound of interest, was established using a stereospecific and regioselective chlorination of an in situ generated aziridinium ion, followed by nitrile anion cyclization . This method provides a high overall yield and has been successfully scaled up to pilot production.

Molecular Structure Analysis

While the specific molecular structure of this compound is not detailed in the provided papers, related compounds have been studied using X-ray diffraction and quantum chemical DFT analysis to determine their crystal and molecular structures . These techniques could be applied to the compound to gain insights into its conformation and electronic properties.

Chemical Reactions Analysis

The compound's reactivity can be inferred from similar structures. For example, diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate reacts with oxygen in aqueous base to give two oxidation products, suggesting that the diethyl pyrrolidine dicarboxylate could also undergo oxidation under similar conditions . Additionally, the Friedel–Crafts-type ring closure has been used to synthesize related azulene derivatives, indicating that the compound might be amenable to similar cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include chiral characteristics, as evidenced by the diastereotopic hydrogens observed in the NMR of related compounds . The compound's solubility, melting point, and boiling point would be important for its handling and use in chemical reactions, but specific data would require experimental determination or computational prediction based on its molecular structure.

properties

IUPAC Name

diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELSODIWMVNCI-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1C(=O)OCC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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